![molecular formula C15H13N5O B2364453 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide CAS No. 1788532-66-0](/img/structure/B2364453.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

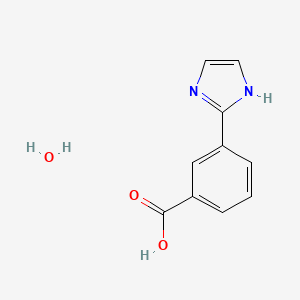

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

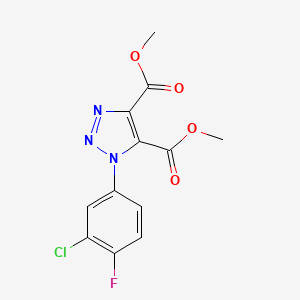

The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación

Antimicrobial Potential

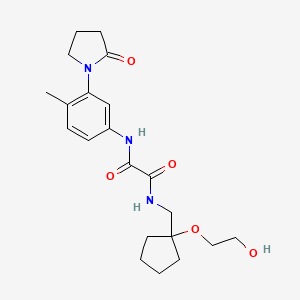

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been reported to exhibit good antimicrobial potential against a variety of pathogens. This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Applications

Due to their chemical structure, imidazole compounds can act as anti-inflammatory agents. They can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease .

Antitumor Activity

The structural framework of imidazole allows for the creation of compounds that can interfere with the proliferation of cancer cells. Research has indicated that certain imidazole derivatives can be effective in treating various types of cancer, making them a focus in oncological drug development .

Antidiabetic Effects

Imidazole compounds have been studied for their potential use in managing diabetes. They may affect the metabolic pathways associated with diabetes, offering a new approach to control blood sugar levels and manage the disease .

Antiviral Properties

The versatility of imidazole derivatives extends to antiviral applications. They can be designed to inhibit the replication of viruses, providing a pathway for the development of new antiviral drugs, which is crucial in the fight against emerging viral diseases .

Antioxidant Capabilities

Imidazole derivatives can also serve as antioxidants. They can neutralize free radicals and reduce oxidative stress in the body, which is beneficial in preventing chronic diseases and aging-related conditions .

Anti-amoebic and Antihelmintic Uses

These compounds have shown effectiveness against parasitic infections, including amoebiasis and helminthiasis. Their ability to target specific parasites makes them valuable in creating treatments for these infections .

Antiulcer Applications

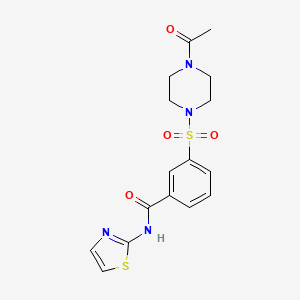

Imidazole derivatives like omeprazole and pantoprazole are well-known for their antiulcer properties. They work by inhibiting the stomach’s acid production, providing relief from peptic ulcers and gastroesophageal reflux disease (GERD) .

Propiedades

IUPAC Name |

3-cyano-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-11-12-2-1-3-13(10-12)15(21)17-6-7-19-8-9-20-14(19)4-5-18-20/h1-5,8-10H,6-7H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRYJXWSORCKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)